molecular formula C11H11ClN2S B2586809 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-12-1

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No. B2586809
M. Wt: 238.73
InChI Key: CBQNDRJFHDVCEU-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered heterocyclic ring with nitrogen, used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazoles are important heterocyclic compounds, which contain sulfur and nitrogen .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazoles have sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

The reactions of pyrrolidine and benzothiazole derivatives can vary widely depending on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

Pyrrolidine is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Application in Drug Discovery and Development

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole and its derivatives have been studied for their potential in drug discovery and development. For instance, a variant of this compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound was part of a study exploring the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin dual inhibitors (Stec et al., 2011).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

The compound N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which includes a similar structural framework, has been utilized as a doubly electrophilic building block for forming ring-annulated thiazolo[3,2-a]pyrimidinone products. This research is significant in the field of organic synthesis and might have implications for pharmaceutical development (Janardhan et al., 2014).

Development of Antimicrobial Agents

Compounds related to 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole have been explored for their antimicrobial properties. For instance, derivatives of 6-chloro-2-aminobenzothiazole have shown significant in vitro antimicrobial activities against several microbes, highlighting their potential in addressing antibiotic resistance (Amir et al., 2009).

Novel Synthetic Routes and Antibacterial Activities

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been achieved, with these compounds showing interesting antibacterial and antimycobacterial activity. This research contributes to the ongoing efforts to find new and effective antimicrobial agents (Belveren et al., 2017).

Applications in Light-Emitting Electrochemical Cells

Some derivatives of benzo[d]thiazole, such as (pyridin-2-yl)benzo[d]thiazole, have been used in the synthesis of new cyclometalated iridium(III) complexes. These complexes have demonstrated efficient red emission and have been utilized in light-emitting electrochemical cells (LECs), showing extreme stability and potential for applications in display technologies (Ertl et al., 2017).

Future Directions

The development of new drugs often relies on the use of heterocyclic scaffolds like pyrrolidine and benzothiazole . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNDRJFHDVCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

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